Ceritinib dihydrochloride is classified as a selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer. It is primarily used in patients with ALK-positive tumors who have progressed on or are intolerant to crizotinib, another ALK inhibitor. Ceritinib was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2014 for the treatment of ALK-positive metastatic non-small cell lung cancer .
The synthesis of ceritinib dihydrochloride involves several complex steps. A notable synthetic route includes the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperatures.
In industrial settings, batch crystallization methods are employed to purify ceritinib dihydrochloride. The crystallization process can be optimized by adjusting pH and selecting suitable solvent systems, such as ethanol-water or acetone-water mixtures .
Ceritinib dihydrochloride has a complex molecular structure characterized by its ability to inhibit the ALK enzyme. The molecular formula is C₂₃H₂₃Cl₂N₄O₂S, and it has a molecular weight of approximately 481.43 g/mol.
The structural analysis can be further supported by techniques such as X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about the arrangement of atoms within the molecule .
Ceritinib dihydrochloride undergoes various chemical reactions that are essential for its synthesis and modification.
These reactions are crucial during the synthesis process and can affect the yield and purity of the final product. Challenges often arise during crystallization due to specific thermodynamic properties that require careful selection of solvent systems and conditions to optimize yield .
Ceritinib functions as an ATP-competitive inhibitor of ALK, disrupting its activity. By binding to the active site of ALK, ceritinib prevents autophosphorylation and subsequent phosphorylation of downstream signaling proteins such as signal transducer and activator of transcription 3 (STAT3). This inhibition leads to reduced cell proliferation and survival in ALK-driven cancers.
Ceritinib dihydrochloride exhibits several notable physical and chemical properties:
Differential scanning calorimetry (DSC) can be used to assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) provides insights into functional groups present within the molecule .
Ceritinib dihydrochloride is primarily utilized in oncology for treating patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of this specific cancer type while minimizing effects on normal cells.
The formation of ceritinib dihydrochloride involves strategic salt formation to enhance stability and crystallinity. Traditional methods converted ceritinib free base to the dihydrochloride salt via direct HCl gas treatment in organic solvents like isopropanol or ethyl acetate. However, novel approaches optimize polymorphic purity and yield by employing pH-controlled crystallization from ternary solvent systems. A validated method dissolves ceritinib free base in acetone at 40–45°C, followed by gradual addition of aqueous HCl (1.5–2.0 equivalents) and antisolvent (heptane). This yields Form III dihydrochloride with >99.5% purity and favorable flow properties, as confirmed by XRPD (characteristic peaks at 6.8°, 13.7°, 16.2° 2θ) [8]. Crucially, the stoichiometric control of HCl minimizes residual solvents and ensures consistent di-protonation at the piperidine and pyrimidine nitrogens.
Table 1: Acid Selection for Ceritinib Salt Formation
Acid (HX) | Solvent System | Product Stability | Yield (%) |
---|---|---|---|
Hydrochloric | Acetone/water | Form III (stable) | 92 |
Methanesulfonic | Ethanol/THF | Amorphous | 85 |
p-Toluenesulfonic | Acetonitrile | Hygroscopic | 78 |
Piperidine ring synthesis previously relied on expensive platinum oxide (PtO₂)-catalyzed hydrogenation of pyridine intermediates, requiring high-pressure (50–100 psi H₂) conditions and yielding over-reduced byproducts. Recent innovations employ sodium borohydride reduction of pre-formed acid salts (e.g., hydrochloride or methanesulfonate salts) in methanol at 0–10°C. This achieves selective piperidine ring formation with 95% conversion and eliminates costly catalysts. For example, compound 7 (pyridinium HCl salt) reduces to piperidine intermediate 8 using NaBH₄ at 5°C, avoiding L1196M mutation-like side reactions [2]. Palladium on carbon (Pd/C, 5% w/w) is now preferred for nitro-group reduction in later stages, operating at ambient pressure with 99% selectivity [1] [2].
Key coupling steps (e.g., Buchwald-Hartwig amination) require solvent systems that balance reactivity and crystal morphology. Ethanol-water (3:1 v/v) at 80°C facilitates the final coupling between intermediates 9 and 3, achieving 88% yield but yielding mixed Form B/C ceritinib crystals with irregular morphology. Switching to acetone-water (3:1 v/v) at 45°C produces pure Form A crystals with larger particle sizes (D₅₀ = 120 μm), enhancing filtration efficiency by 40% [3]. Ternary mixtures like THF/toluene/water further improve reactivity for SNAr reactions, reducing reaction times from 24h to 8h. Post-coupling, antisolvent crystallization using water in THF (bridging liquid ratio: 15% v/v) generates spherical agglomerates with optimal bulk density (0.45 g/cm³) for tablet compression [9].
Table 2: Solvent Systems for Ceritinib Crystallization
System | Temperature (°C) | Crystal Form | Particle Size (D₅₀) | Filtration Rate |
---|---|---|---|---|
Ethanol/water | 80 | B/C mixture | 50 μm | Low |
Acetone/water | 45 | A (pure) | 120 μm | High |
THF/water (antisolvent) | 25 | Spherical agglomerates | 300 μm | Very high |
Early synthetic routes generated reactive iminium intermediates during piperidine ring reduction, necessitating borane or cyanoborohydride stabilizers. Modern protocols minimize these by:
Nitration of chloropyrimidine intermediates historically caused bottlenecks due to:
Table 3: Nitration-Reduction Methods Comparison
Method | Conditions | Yield (%) | Impurity Profile | Scalability |
---|---|---|---|---|
Batch HNO₃/H₂SO₄ | −10°C, 6h | 75 | 8% dinitro compound | Low |
Continuous Flow Nitration | 25°C, 2min | 95 | <0.5% dinitro compound | High |
Zn/HCl reduction | 60°C, 12h | 80 | High Zn residues | Moderate |
NH₄HCO₂/Pd-C reduction | 25°C, 3h | 98 | <5 ppm Pd | High |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5